3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid; 97%

Übersicht

Beschreibung

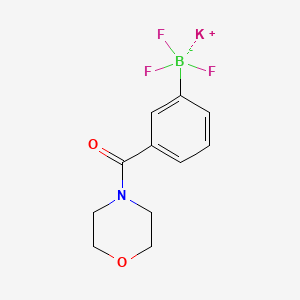

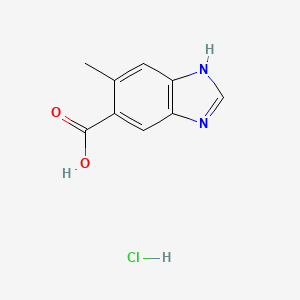

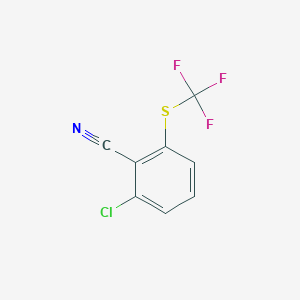

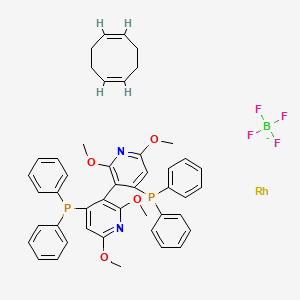

3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid is a chemical compound with the CAS Number: 2096335-60-1 . It has a molecular weight of 255.51 g/mol . The IUPAC name for this compound is 3-chloro-4-[(isobutylamino)carbonyl]phenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BClNO3/c1-7(2)6-14-11(15)9-4-3-8(12)5-10(9)13/h3-5,7,16-17H,6H2,1-2H3,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8°C . The country of origin is CN . The shipping temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Boronic acids and their derivatives have been explored for their potential in synthesizing new compounds with significant antimicrobial properties. For instance, the study by G. Naganagowda and A. Petsom (2011) focuses on the synthesis and antimicrobial activity of quinazolinone derivatives, demonstrating the utility of chloro-benzothiophene compounds in developing new antibacterial and antifungal agents (Naganagowda & Petsom, 2011). This suggests that derivatives of boronic acids, including those with isobutylcarbamoyl groups, could be valuable in creating novel antimicrobial compounds.

Polymer and Materials Science

Boronic acid-functionalized polymers have been studied for their unique properties and applications in materials science. Baojiao Gao, Li Fang, and Jiying Men (2012) investigated the preparation, structure, and fluorescence emission of polymer-rare earth complexes, incorporating aryl carboxylic acid-functionalized polystyrene with Tb(III) ion for enhanced fluorescence emission (Gao, Fang, & Men, 2012). This work highlights the role of boronic acid derivatives in developing materials with potential applications in sensing, imaging, and electronics.

Optical Modulation and Sensing

The ability of phenyl boronic acids to bind saccharides has been exploited in the development of sensors and optical modulation devices. B. Mu et al. (2012) discussed the structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes for near-infrared fluorescence modulation in response to saccharide binding, showcasing the application of boronic acid derivatives in creating sensitive and selective biosensors (Mu et al., 2012).

Extraction and Separation Technologies

The study by Reyhaneh Safarbali, M. Yaftian, and A. Zamani (2016) on the synergistic extraction of lanthanide ions using dibutylcarbamoylbenzoic acid demonstrates the utility of boronic acid derivatives in enhancing the efficiency and selectivity of metal ion extraction processes (Safarbali, Yaftian, & Zamani, 2016). This application is particularly relevant in the purification of rare earth elements, which are crucial for various high-tech and green energy applications.

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c1-7(2)6-14-11(15)9-4-3-8(12(16)17)5-10(9)13/h3-5,7,16-17H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGJLHOYSUCWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NCC(C)C)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501157776 | |

| Record name | Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid | |

CAS RN |

2096335-60-1 | |

| Record name | Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096335-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)

![4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6341554.png)